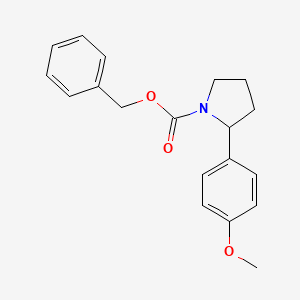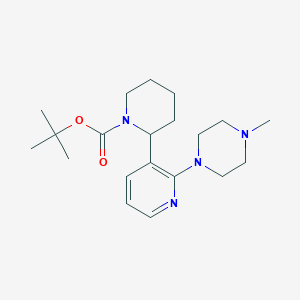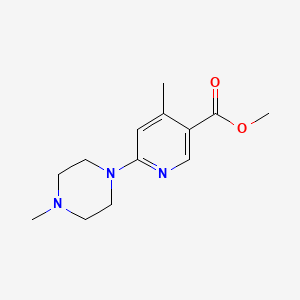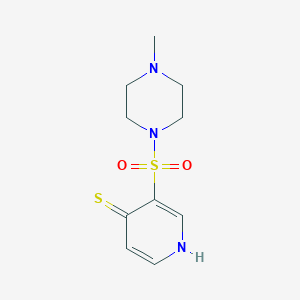
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is an organic compound that features a pyridine ring substituted with a thiol group and a sulfonyl group attached to a 4-methylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting pyridine-4-thiol with chlorosulfonic acid under controlled conditions.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Complexation: The nitrogen atoms in the piperazine and pyridine rings can coordinate with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used.
Major Products
Oxidation: The major product is the corresponding sulfonic acid.
Substitution: Products vary depending on the nucleophile used.
Complexation: Metal complexes with varying stoichiometries.
科学的研究の応用
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological systems, particularly those involving metal ions.
作用機序
The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, often through coordination with metal ions in the active site.
Biological Studies: It can interact with metal ions, affecting their availability and activity in biological systems.
類似化合物との比較
Similar Compounds
- 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
- 3-((4-Methylpiperazin-1-yl)sulfonyl)phenylboronic acid pinacol ester
Uniqueness
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to the presence of both a thiol group and a sulfonyl group attached to a pyridine ring
特性
分子式 |
C10H15N3O2S2 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C10H15N3O2S2/c1-12-4-6-13(7-5-12)17(14,15)10-8-11-3-2-9(10)16/h2-3,8H,4-7H2,1H3,(H,11,16) |
InChIキー |
WAPCVLKCNQRBNF-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CNC=CC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


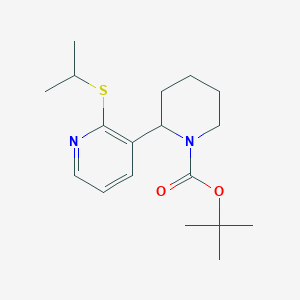
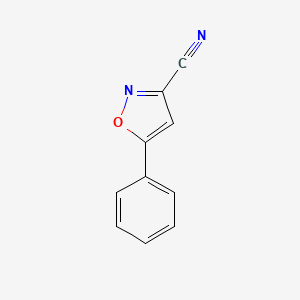
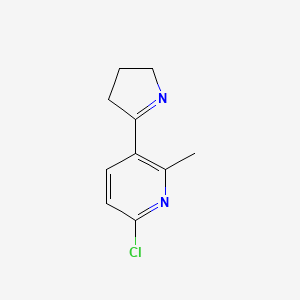
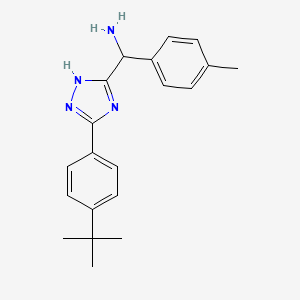
![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)
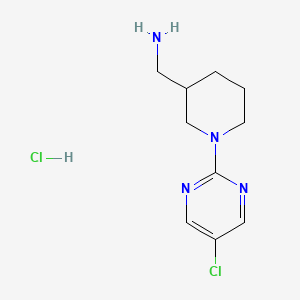
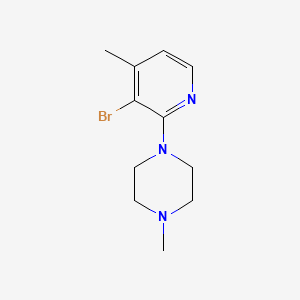
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)
